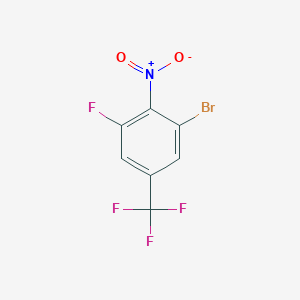
3-Bromo-5-fluoro-4-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-nitrobenzotrifluoride is an important organic compound with the molecular formula C7H2BrF4NO2. It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is widely used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride typically involves the introduction of bromine, fluorine, and nitro groups into an aromatic system. One common method is the halogenation and nitration of benzotrifluoride derivatives. For instance, the synthesis can be achieved by reacting 3-nitrobenzotrifluoride with bromine and fluorine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted using continuous-flow millireactor systems. This method emphasizes safety and efficiency, offering enhanced control and process efficiency compared to traditional batch methods . The continuous-flow process allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or nitro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Aminobenzotrifluoride: Formed by the reduction of the nitro group.
Substituted Benzotrifluorides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzotrifluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride involves its reactivity with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrobenzotrifluoride: Similar structure but lacks the bromine atom.
3-Bromo-5-fluorobenzotrifluoride: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-5-fluoro-4-nitrobenzotrifluoride is unique due to the combination of bromine, fluorine, and nitro groups on the benzotrifluoride core. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C7H2BrF4NO2 |
|---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
InChI Key |
ZVODHKVSJBWVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















